molecular formula C18H20N2O4S B2754876 4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941935-20-2

4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2754876
CAS No.: 941935-20-2
M. Wt: 360.43
InChI Key: ZOGGOHQGIAMBKV-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked to a sulfonamide group. The phenyl group attached to the sulfonamide nitrogen is further substituted with a 3-methyl group and a 2-oxopyrrolidin-1-yl moiety.

Properties

IUPAC Name

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-12-14(5-10-17(13)20-11-3-4-18(20)21)19-25(22,23)16-8-6-15(24-2)7-9-16/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGGOHQGIAMBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This step involves the cyclization of an appropriate amine with a carboxylic acid derivative to form the pyrrolidinone ring.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, typically using methanol as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the pyrrolidinone ring.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the target group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Phenyl Ring Melting Point (°C) Yield (%) Key Features
4-Methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (Target) 3-Methyl, 4-(2-oxopyrrolidin-1-yl) Not reported Not reported Methoxy on benzene; pyrrolidinone and methyl on phenyl.
4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (31) 3,4,5-Trimethoxy 199–201 47 High melting point due to trimethoxy symmetry; moderate yield.
4-(2-Oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide (19) Unsubstituted phenyl 184–186 38 Simple phenyl group; lower melting point and yield.
4-Methyl-N-(2-((1-((2-oxopyrrolidin-1-yl)(phenyl)methyl)-1H-indol-3-yl)methyl)phenyl)benzenesulfonamide (4r) Indole-pyrrolidinone hybrid 96–97 14 Complex structure with indole; low yield and melting point.
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxy Not reported Not reported Simpler methoxy analog; crystal structure studied.

Physicochemical Properties

  • Melting Points: Compound 31 (199–201°C) exhibits the highest melting point, attributed to the symmetrical 3,4,5-trimethoxyphenyl group enhancing crystallinity . Compound 19 (184–186°C) has a lower melting point due to the absence of polar substituents on the phenyl ring .
  • Synthetic Yields: Yields for pyrrolidinone-containing sulfonamides vary widely. Compound 31 (47%) and 19 (38%) suggest moderate efficiency, while indole-containing 4r (14%) highlights synthetic challenges in complex architectures .

Electronic and Steric Effects

  • Methoxy vs. In contrast, the 3-methyl group introduces steric bulk, which may hinder rotational freedom or receptor binding . Compound 31’s trimethoxy groups enhance electron donation and symmetry, possibly improving binding affinity in enzymatic assays .
  • Pyrrolidinone Ring: The 2-oxopyrrolidin-1-yl moiety in the target compound and analogs 19, 31, and 4r provides a hydrogen-bond acceptor (carbonyl oxygen), critical for interactions with biological targets like kinases or proteases .

Biological Activity

4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Methoxy Group : Contributes to lipophilicity and potential receptor interactions.
  • Pyrrolidine Moiety : Suggests neuropharmacological potential and influences enzyme interactions.
  • Sulfonamide Functional Group : Known for antibacterial and antifungal properties.

Structural Formula

The structural formula can be represented as follows:

C17H22N2O4S\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide were shown to inhibit tumor growth by targeting both tubulin and STAT3 pathways, with IC50 values ranging from 1.35 μM to 3.04 μM against cell lines such as A549 and MDA-MB-231 . This suggests that this compound may also possess similar anticancer activity.

Preliminary studies suggest that this compound may act as a leukotriene receptor antagonist , which is crucial for managing inflammatory conditions like asthma and allergic rhinitis. The modulation of leukotriene receptors can influence downstream signaling pathways involved in inflammation, indicating its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The distinct combination of functional groups in this compound imparts unique biological properties compared to its analogs. For example, variations in the position of the pyrrolidine ring or modifications to the methoxy group can significantly alter the compound's interaction with biological targets.

Case Studies and Experimental Data

A series of experiments have evaluated the compound's biological activity using various assays:

Cell Line IC50 (μM) Mechanism
MDA-MB-2312.85Inhibition of tubulin polymerization
A5491.35Dual-target inhibition (tubulin and STAT3)
HCT-1163.04STAT3 phosphorylation inhibition

These findings highlight the compound's potential as a dual-target anticancer agent, providing a foundation for further development.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Moiety : Reaction of a suitable amine with a ketone.
  • Attachment of the Methoxy Group : Methylation using agents like dimethyl sulfate.
  • Coupling with Benzoyl Chloride : Final step to form the complete sulfonamide structure.

Q & A

Basic Question

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methoxy group at C4) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₁N₂O₄S).
  • HPLC-DAD : Detects impurities (<0.5%) and ensures batch consistency .

What strategies optimize solubility without compromising bioactivity?

Advanced Question

  • Methoxy group modification : Replacing the 4-methoxy with polar substituents (e.g., hydroxyl or amine) improves aqueous solubility but may reduce membrane permeability .
  • Prodrug approaches : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility while maintaining activity .
  • Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) in in vitro assays to balance solubility and cytotoxicity .

How do structural analogs compare in target specificity and potency?

Advanced Question

Analog Structural Variation Activity
N-(4-methoxyphenyl)benzenesulfonamide Lacks pyrrolidinoneLower COX-2 inhibition (IC₅₀ = 12 μM vs. 2.3 μM)
4-(2-Oxopyrrolidin)phenylsulfonamide Simplified backboneModerate kinase inhibition (Ki = 8.7 μM)
Key Insight : The 3-methyl and methoxy groups synergistically enhance target affinity .

What are the primary biological targets of this compound?

Basic Question

  • Cyclooxygenase-2 (COX-2) : Inhibits prostaglandin synthesis (IC₅₀ = 2.3 μM) .
  • Aurora kinases : Disrupts mitotic spindle assembly (IC₅₀ = 1.8 μM) .
  • Tubulin polymerization : Antimitotic activity in cancer cell lines (e.g., MCF-7, GI₅₀ = 4.5 μM) .

How can contradictions in reported biological activities across studies be resolved?

Advanced Question
Discrepancies arise from:

  • Assay conditions : Varied ATP concentrations in kinase assays alter IC₅₀ values.
  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) show differential sensitivity .
    Resolution :
  • Standardize protocols (e.g., CLSI guidelines).
  • Use isogenic cell lines to isolate genetic variables .

What in vitro models are used to evaluate therapeutic potential?

Basic Question

  • Cancer : NCI-60 panel screens for cytotoxicity (GI₅₀ range: 1–10 μM) .
  • Inflammation : LPS-stimulated RAW 264.7 macrophages measure COX-2 suppression (ELISA for PGE₂) .
  • Enzyme inhibition : Recombinant human enzymes (e.g., COX-2) in fluorogenic assays .

How can computational methods predict structure-activity relationships (SAR)?

Advanced Question

  • Molecular docking (AutoDock Vina) : Simulates binding to COX-2 (PDB: 5IKT) and identifies critical residues (e.g., Arg513, Tyr355) .
  • QSAR models : Correlate logP values with cytotoxicity (R² = 0.89) .
  • MD simulations : Assess conformational stability in enzyme pockets (GROMACS) .

How does the compound interact with cytochrome P450 enzymes during metabolic studies?

Advanced Question

  • CYP3A4/2D6 inhibition : IC₅₀ values >10 μM suggest low hepatotoxicity risk .
  • Metabolite profiling : LC-MS/MS identifies hydroxylation at the pyrrolidinone ring (major metabolite) .
  • Reactive intermediates : Glutathione trapping assays detect no electrophilic species, indicating favorable safety .

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